molecular formula C7H8INO B1383121 (3-Amino-4-iodophenyl)methanol CAS No. 1261521-21-4

(3-Amino-4-iodophenyl)methanol

Cat. No.: B1383121
CAS No.: 1261521-21-4
M. Wt: 249.05 g/mol
InChI Key: BOPXDUYPYZJACY-UHFFFAOYSA-N
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Description

(3-Amino-4-iodophenyl)methanol is an organic compound with the molecular formula C7H8INO It is a derivative of phenol, where the phenyl ring is substituted with an amino group at the 3-position and an iodine atom at the 4-position, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-iodophenyl)methanol typically involves the iodination of a precursor compound followed by the introduction of the amino and hydroxymethyl groups. One common method involves the following steps:

    Iodination: A phenol derivative is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position.

    Amination: The iodinated intermediate is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amino group.

    Hydroxymethylation: Finally, the compound undergoes a hydroxymethylation reaction, typically using formaldehyde and a reducing agent, to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-iodophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine or other derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or cyanides can be used to replace the iodine atom.

Major Products Formed

    Oxidation: Formation of (3-Amino-4-iodophenyl)aldehyde or (3-Amino-4-iodophenyl)carboxylic acid.

    Reduction: Formation of (3-Amino-4-iodophenyl)amine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Amino-4-iodophenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Amino-4-iodophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance its binding affinity to certain molecular targets, while the amino and hydroxymethyl groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-4-bromophenyl)methanol
  • (3-Amino-4-chlorophenyl)methanol
  • (3-Amino-4-fluorophenyl)methanol

Uniqueness

(3-Amino-4-iodophenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and increased reactivity compared to its halogenated analogs. The iodine atom also enhances its potential for use in radiolabeling and imaging applications.

Properties

IUPAC Name

(3-amino-4-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPXDUYPYZJACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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